
1,5-Naphthyridine-2-carbaldehyde
Overview
Description
1,5-Naphthyridine-2-carbaldehyde is a heterocyclic compound featuring a naphthyridine core with an aldehyde functional group at the 2-position. This compound is part of the broader class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Naphthyridine-2-carbaldehyde can be synthesized through various methods. One common approach involves the oxidation of 2-methyl-1,5-naphthyridine using oxidizing agents such as potassium permanganate or chromium trioxide . Another method includes the Vilsmeier-Haack reaction, where 1,5-naphthyridine is treated with DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) to introduce the formyl group at the 2-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes, utilizing robust and efficient oxidizing agents under controlled conditions to ensure high yield and purity. The choice of oxidizing agent and reaction conditions can vary depending on the desired scale and specific industrial requirements .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group in 1,5-naphthyridine-2-carbaldehyde undergoes oxidation to form 1,5-naphthyridine-2-carboxylic acid. This reaction is catalyzed by strong oxidizing agents:
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Reagents/Conditions : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or aqueous media .
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Product : 1,5-Naphthyridine-2-carboxylic acid, a compound with potential pharmaceutical applications .
Mechanistic Insight : The aldehyde group is oxidized to a carboxyl group via intermediate geminal diol formation under acidic conditions .
Reduction Reactions
The aldehyde functionality is reduced to a primary alcohol, yielding 1,5-naphthyridine-2-methanol:
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Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in dry ether .
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Product : 1,5-Naphthyridine-2-methanol, which retains the heterocyclic core and introduces a hydroxyl group for further derivatization .
Application : Reduced derivatives are intermediates in synthesizing bioactive molecules, such as antiviral or anticancer agents.
Nucleophilic Substitution and Addition
The aldehyde group participates in nucleophilic reactions, enabling functionalization at the 2-position:
Grignard and Organometallic Reagents
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Reagents/Conditions : Grignard reagents (e.g., RMgX) or organolithium compounds (e.g., RLi) in anhydrous tetrahydrofuran (THF) .
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Product : Secondary alcohols (after hydrolysis) or alkyl/aryl-substituted derivatives.
Condensation Reactions
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Reagents/Conditions : Primary amines (e.g., NH₂R) under dehydrating conditions (e.g., acetic acid) .
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Product : Schiff bases (imines), which are precursors for heterocyclic scaffolds or coordination complexes .
Electrophilic Aromatic Substitution
The electron-deficient naphthyridine ring directs electrophiles to specific positions:
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Nitration/Sulfonation : Limited data exist, but analogous naphthyridines undergo nitration at the 4- or 6-positions under mixed acid (HNO₃/H₂SO₄) conditions .
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Halogenation : Chlorination or bromination occurs at activated positions, though regioselectivity depends on substituent effects .
Metal Complex Formation
The aldehyde and nitrogen atoms act as coordination sites for transition metals:
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Reagents/Conditions : Reaction with metal salts (e.g., Cu(II), Fe(III)) in ethanol or aqueous solutions .
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Product : Stable metal complexes with potential catalytic or medicinal properties .
Comparative Reaction Table
Research Highlights
Scientific Research Applications
1,5-Naphthyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-naphthyridine-2-carbaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,8-Naphthyridine-2-carbaldehyde
- 2,6-Naphthyridine-3-carbaldehyde
- Quinoline-2-carbaldehyde
Uniqueness
1,5-Naphthyridine-2-carbaldehyde is unique due to its specific arrangement of nitrogen atoms in the naphthyridine ring, which influences its reactivity and biological activity. Compared to other naphthyridine derivatives, it offers distinct synthetic versatility and potential for diverse applications in medicinal chemistry .
Biological Activity
1,5-Naphthyridine-2-carbaldehyde is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of this compound
1,5-Naphthyridine derivatives are known for their significant roles in medicinal chemistry, displaying various biological activities including antiproliferative , antibacterial , antiviral , antiparasitic , and anti-inflammatory effects. These compounds are structurally characterized by a fused bicyclic system containing nitrogen atoms which contribute to their reactivity and interaction with biological targets .
Anticancer Properties
Research indicates that 1,5-naphthyridine derivatives exhibit potent anticancer activities. For instance, benzo[b ][1,5]naphthyridine has shown cytotoxic effects against human cancer cell lines such as HL-60 (promyelocytic leukemia) and HeLa (cervical cancer) cells. This compound acts through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair, thereby inducing apoptosis in cancer cells .
Table 1: Cytotoxicity of Naphthyridine Derivatives
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
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Benzo[b][1,5]naphthyridine | HL-60 | 12 | Topoisomerase II inhibition |
Benzo[b][1,5]naphthyridine | HeLa | 15 | Topoisomerase II inhibition |
This compound | A549 (Lung) | 25 | Apoptosis induction |
Antimicrobial Activity
The antimicrobial properties of 1,5-naphthyridines are also notable. Studies have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from this class have been tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of efficacy. The presence of nitrogen in the naphthyridine ring is crucial for enhancing biological activity .
Table 2: Antimicrobial Activity of Naphthyridine Derivatives
Compound Name | Bacteria | Minimum Inhibitory Concentration (MIC) |
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This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
Moreover, studies have indicated that certain naphthyridine derivatives can modulate inflammatory responses. For instance, canthin-6-one, a related compound, has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in animal models of colitis. This suggests that naphthyridines may possess immunomodulatory properties that could be beneficial in treating inflammatory diseases .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Enzymatic Activity : Many derivatives inhibit key enzymes involved in cancer progression and microbial resistance.
- Induction of Apoptosis : By disrupting cellular processes such as DNA replication and repair.
- Modulation of Immune Responses : Reducing inflammatory mediators and oxidative stress.
Case Studies
A notable study investigated the effects of various naphthyridine derivatives on tumor growth in murine models. The results demonstrated that treatment with these compounds resulted in a significant reduction in tumor size compared to control groups. Additionally, histological analyses revealed decreased proliferation markers and increased apoptosis in treated tumors .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1,5-naphthyridine-2-carbaldehyde, and how can reaction conditions be optimized?
- Methodology : Primary synthesis routes involve condensation reactions of pre-functionalized naphthyridine precursors. For example, derivatives like aminothiazole or pyrazole analogs can be synthesized via cyclization or coupling reactions using Pd catalysts . Optimize yields by controlling solvent polarity (e.g., DMF or THF) and reaction temperature (80–120°C). Monitor intermediates via TLC or HPLC to minimize byproducts .
Q. How should researchers characterize the purity and structure of this compound?
- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Structural elucidation requires H/C NMR to identify aldehyde protons (δ ~9.5–10.5 ppm) and aromatic signals. Purity analysis via HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Cross-reference with IR spectroscopy for functional group validation (C=O stretch at ~1700 cm) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335 hazard) and skin contact (H315/H319 risks). Store in airtight containers at 2–8°C, away from strong acids/bases to prevent hazardous reactions (e.g., decomposition to toxic NO) .
Q. How can researchers ensure reproducibility in biological assays involving this compound?
- Methodology : Standardize solvent systems (e.g., DMSO for solubility) and control batch-to-batch variability via QC checks (HPLC, melting point). Document storage conditions and aliquot preparation to mitigate degradation. Include positive controls (e.g., TGF-β inhibitors for kinase assays) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for 1,5-naphthyridine derivatives?
- Methodology : Perform meta-analysis of IC values across studies, accounting for assay conditions (e.g., cell lines, ATP concentrations). Validate conflicting results using orthogonal assays (e.g., SPR for binding affinity vs. cellular autophosphorylation assays). Investigate stereochemical or hydration state differences in compound batches .
Q. How can computational modeling predict the binding mode of this compound to biological targets like ALK5?
- Methodology : Use molecular docking (AutoDock Vina) with ALK5 crystal structures (PDB: 1B6C). Optimize ligand poses using AMBER force fields. Validate predictions via mutagenesis (e.g., Lys232/Arg235 residues critical for hydrogen bonding) .
Q. What synthetic modifications enhance selectivity for kinase inhibition while reducing off-target effects?
- Methodology : Introduce electron-withdrawing groups (e.g., -CF) at position 3 to improve hydrophobic interactions. Replace the aldehyde with a semicarbazone or thiosemicarbazone to modulate binding kinetics. Test selectivity panels (e.g., p38 MAPK, JAK2) to identify structural determinants .
Q. How do stability studies inform the design of this compound derivatives for in vivo applications?
- Methodology : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) to assess hydrolytic degradation. Stabilize aldehyde moieties via prodrug strategies (e.g., acetal formation). Monitor plasma stability in rodent models using LC-MS/MS .
Q. What analytical techniques quantify trace impurities in synthesized batches?
- Methodology : Employ UPLC-QTOF for impurity profiling. Detect residual solvents (DMF, THF) via GC-MS. Quantify heavy metals (e.g., Pd catalysts) using ICP-OES. Establish thresholds per ICH Q3A guidelines .
Q. How can researchers leverage structure-activity relationships (SAR) to expand pharmacological applications?
- Methodology : Synthesize analogs with varied substituents (e.g., -OH, -NH) and test against diverse targets (e.g., antimicrobial, anticancer panels). Use 3D-QSAR models (CoMFA/CoMSIA) to correlate electronic/steric features with activity. Prioritize candidates with ClogP <3 and polar surface area <90 Ų for bioavailability .
Properties
IUPAC Name |
1,5-naphthyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c12-6-7-3-4-8-9(11-7)2-1-5-10-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBOITAWCYZQLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468971 | |
Record name | 1,5-naphthyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883864-92-4 | |
Record name | 1,5-naphthyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,5-naphthyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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